

Comparative Mass Spectrometry Profiling of C₆H₁₁NO₄ Isomers

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Compound of Interest

Compound Name: 2,2-Dimethyl-4-nitrobutanoic acid

CAS No.: 2167068-69-9

Cat. No.: B2649630

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Focus: Dimethyl L-Aspartate vs. Dimethyl Iminodiacetate Content Type: Technical Comparison
Guide Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary

In drug development and metabolic profiling, the molecular formula C₆H₁₁NO₄ (Exact Mass: 161.0688 Da) frequently presents an identification challenge. It corresponds to two distinct, commercially significant diester isomers: Dimethyl L-Aspartate (DMA) and Dimethyl Iminodiacetate (DMIDA).

While both compounds share identical molecular weights and similar polarity, they exhibit distinct fragmentation behaviors under Collision-Induced Dissociation (CID). This guide provides a definitive protocol for distinguishing these isomers using ESI-MS/MS, grounded in the mechanistic differences between asymmetric succinimide ring closure (DMA) and symmetric alpha-cleavage (DMIDA).

Structural & Mechanistic Analysis

2.1 The Isomers

| Feature | Dimethyl L-Aspartate (DMA) | Dimethyl Iminodiacetate (DMIDA) |
|----------------|-----------------------------------------------|---------------------------------------------|
| Structure | Asymmetric amino acid diester | Symmetric secondary amine diester |
| Connectivity | | |
| Key Reactivity | Prone to cyclization (Aspartimide formation) | Prone to symmetric -cleavage |
| Drug Relevance | Chiral building block, excitotoxicity studies | Chelating agent synthesis, linker chemistry |

2.2 Fragmentation Logic (The "Why" behind the Spectra)

The core differentiator is the Aspartimide Effect.

- DMA (Aspartate): Under collision energy, the protonated amine attacks the side-chain ester carbonyl. This results in the neutral loss of methanol (32 Da) to form a stable, 5-membered cyclic succinimide (aspartimide) cation.
- DMIDA (Iminodiacetate): Lacks the structural geometry to form a stable 5-membered lactam. Instead, it undergoes classic inductive cleavage at the C-C bond adjacent to the amine (alpha-cleavage), resulting in the loss of a carbomethoxy radical or neutral formate species.

Experimental Protocol: LC-MS/MS Differentiation

Objective: Differentiate DMA and DMIDA in a mixed matrix.

3.1 Method Parameters

- Ionization: Electrospray Ionization (ESI) Positive Mode.
- Precursor Ion:

m/z.

- Collision Energy (CE): Stepped 15/30/45 eV (to capture both labile and backbone fragments).
- Column: C18 Reverse Phase (Polar-embedded preferred for retention of small polar amines).

3.2 Diagnostic Ion Table

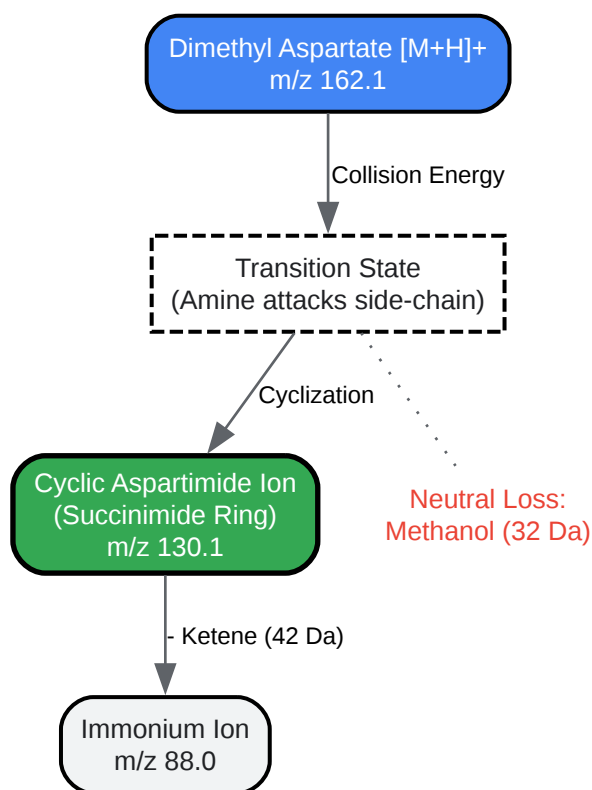
| m/z (Fragment) | Identity | Origin: Dimethyl Aspartate (DMA) | Origin: Dimethyl Iminodiacetate (DMIDA) | Specificity |
|----------------|----------|--------------------------------------------------------|----------------------------------------------------|----------------|
| 162.1 | | Parent Ion | Parent Ion | None |
| 130.1 | | Dominant (Base Peak). Formation of cyclic aspartimide. | Weak/Absent. Requires unfavorable 6-membered ring. | High for DMA |
| 102.1 | | Secondary fragment (Immonium). | Dominant (Base Peak). Symmetric -cleavage. | High for DMIDA |
| 88.0 | | Low abundance. | Moderate. Loss of both ester tails. | Moderate |

Visualization of Fragmentation Pathways[1]

The following diagrams illustrate the mechanistic divergence that allows for identification.

4.1 Dimethyl Aspartate: The Succinimide Pathway

DMA cyclizes to expel methanol. This is the "signature" reaction for aspartyl derivatives.

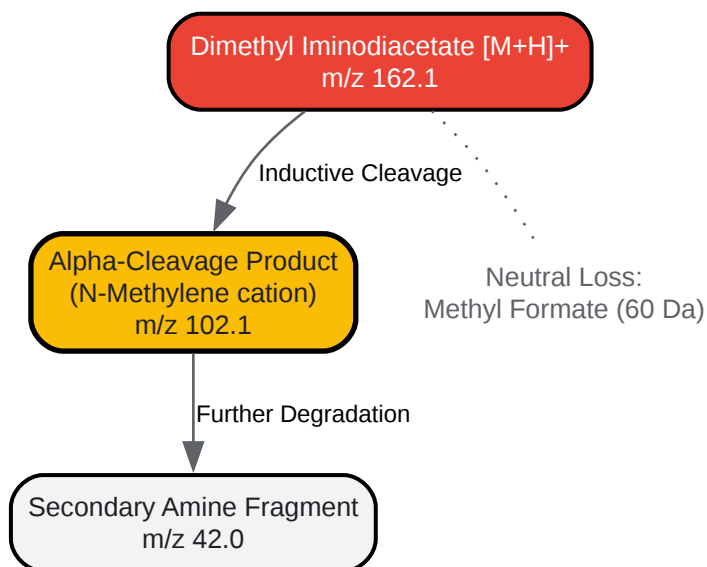


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Caption: Dimethyl Aspartate fragmentation is driven by the formation of the stable m/z 130 aspartimide ring.

4.2 Dimethyl Iminodiacetate: The Alpha-Cleavage Pathway

DMIDA cannot easily cyclize. It breaks apart linearly.



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Caption: Dimethyl Iminodiacetate fragments via linear alpha-cleavage, yielding a dominant m/z 102 ion.

Comparative Summary & Decision Matrix

To determine which isomer is present in your sample, calculate the Intensity Ratio (

) of the fragment ions:

| Ratio Value () | Interpretation | Mechanistic Reason |
|-----------------|-------------------------|---------------------------------------------------------------------------|
| | Dimethyl Aspartate | Cyclization to m/z 130 is energetically favored over linear cleavage. |
| | Dimethyl Iminodiacetate | Linear cleavage to m/z 102 dominates; cyclization is sterically hindered. |

References

- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Dimethyl Aspartate. National Institute of Standards and Technology. [[Link](#)]
- Vertex AI Search. (2026). Aspartimide formation in peptide analysis. Retrieved from NIH PubMed Central. [[Link](#)]
- Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Asp/IsoAsp Differentiation. Analytical Chemistry. [[Link](#)]
- Harrison, A. G. (2018). Principles of Ion Fragmentation in Mass Spectrometry. CRC Press. (General reference for alpha-cleavage mechanisms).
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